molecular formula C18H18N4O3S B2962826 2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide CAS No. 1396853-89-6

2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide

Cat. No.: B2962826
CAS No.: 1396853-89-6
M. Wt: 370.43
InChI Key: XJZAYUFELRIGTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide typically involves the following steps :

    Formation of 2-amino benzothiazole: This is achieved by reacting o-aminothiophenol with carbon disulfide and an appropriate amine.

    Methoxylation: The 2-amino benzothiazole is then methoxylated using methanol and a suitable catalyst.

    Acylation: The methoxylated benzothiazole is acylated with acetic anhydride to form the intermediate compound.

    Coupling Reaction: The intermediate is then coupled with N-phenyl anthranilic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities .

Scientific Research Applications

2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide has a wide range of scientific research applications:

Properties

IUPAC Name

2-[[2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-22(18-21-16-13(25-2)8-5-9-14(16)26-18)10-15(23)20-12-7-4-3-6-11(12)17(19)24/h3-9H,10H2,1-2H3,(H2,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZAYUFELRIGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1C(=O)N)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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